molecular formula C6H10N2O2 B6263733 (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) CAS No. 2225181-88-2

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)

Cat. No.: B6263733
CAS No.: 2225181-88-2
M. Wt: 142.2
InChI Key:
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Description

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is an organic compound characterized by the presence of a cyano group, a methoxy group, and an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) typically involves the reaction of ethyl cyanoacetate with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidates with various functional groups.

Scientific Research Applications

Chemistry: (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Medicine: Research is ongoing to explore the use of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) in drug discovery, particularly for its potential as a precursor in the synthesis of therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and imidate functionality allow the compound to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    (Z)-(ethyl N-cyano-2-ethoxyethanecarboximidate): Similar structure with an ethoxy group instead of a methoxy group.

    (Z)-(ethyl N-cyano-2-methoxypropanecarboximidate): Similar structure with a propyl group instead of an ethyl group.

Uniqueness: (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methoxy group can influence the compound’s solubility and reactivity compared to its analogs.

This detailed article provides a comprehensive overview of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2225181-88-2

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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